molecular formula C18H17NO2S B3490036 2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide

2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide

Cat. No.: B3490036
M. Wt: 311.4 g/mol
InChI Key: LNCYJFGECZVFTG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with an ethoxy group and a thiophen-2-ylmethyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, which is then functionalized with an ethoxy group. The thiophen-2-ylmethyl carboxamide moiety is introduced through a series of reactions involving thiophene derivatives and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthalenes with different substitution patterns.

Scientific Research Applications

2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and thiophene-containing molecules. Examples include:

  • 2-ethoxynaphthalene
  • N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide
  • Thiophene-2-carboxamide derivatives

Uniqueness

2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-2-21-16-10-9-13-6-3-4-8-15(13)17(16)18(20)19-12-14-7-5-11-22-14/h3-11H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCYJFGECZVFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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